![molecular formula C26H20FNO5 B2803620 6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 866809-28-1](/img/structure/B2803620.png)
6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
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Description
“6-(3-Fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one” is a chemical compound with the molecular formula C26H20FNO5 . It has an average mass of 445.439 Da and a monoisotopic mass of 445.132538 Da . This product is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of quinoline derivatives, including those structurally related to the specified compound, involves sophisticated techniques that aim at exploring their potential biological activities. For instance, novel synthetic routes have been developed to produce various quinoline and isoquinoline derivatives, utilizing cyclization reactions and characterizing them through spectroscopic methods (Sobarzo-Sánchez et al., 2010; Yang et al., 2013).
Structural Assignments
Advanced NMR techniques, including HMQC and HMBC experiments, have been employed to completely assign the structures and spectra of new oxoisoaporphine derivatives, which share a common quinoline backbone with the compound of interest (Sobarzo-Sánchez et al., 2003).
Biological Activities
Cytotoxic Activities
Research on isatin derivatives, which are structurally related to the compound , has demonstrated significant cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in anticancer research (Reddy et al., 2013).
Antimicrobial and Antitubercular Properties
Various quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing significant promise against Mycobacterium tuberculosis and other pathogens (Maurya et al., 2013; Dinakaran et al., 2008).
Anticancer Activity
The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been explored for their structural requirements essential for anticancer activity, with some compounds exhibiting significant cytotoxicity against various cancer cell lines (Reddy et al., 2015).
properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-19-7-5-17(6-8-19)25(29)21-15-28(14-16-3-2-4-18(27)11-16)22-13-24-23(32-9-10-33-24)12-20(22)26(21)30/h2-8,11-13,15H,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNROJFLYQPTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
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